molecular formula C13H15N3O2S B15308129 Tert-butyl 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate

Tert-butyl 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B15308129
M. Wt: 277.34 g/mol
InChI Key: GMYPOZOUGMNLPJ-UHFFFAOYSA-N
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Description

Tert-butyl 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate is an organic compound with the molecular formula C14H22N4O2. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis. It is often used as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate typically involves the reaction of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate with thiazole derivatives under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, which are known for their efficiency and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed reactions, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a thiazole ring with a pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceutical agents and in various research applications .

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

tert-butyl 5-(pyridin-3-ylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H15N3O2S/c1-13(2,3)18-12(17)10-11(19-8-15-10)16-9-5-4-6-14-7-9/h4-8,16H,1-3H3

InChI Key

GMYPOZOUGMNLPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC=N1)NC2=CN=CC=C2

Origin of Product

United States

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